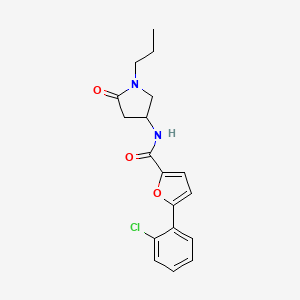

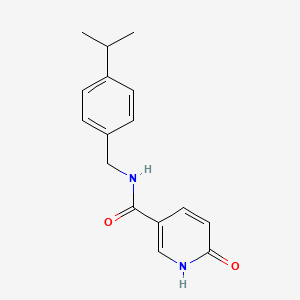

![molecular formula C17H25N5O B5515544 5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)

5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazoles often involves the formation of the pyrazole nucleus through the reaction of hydrazine with various precursors. One method, as described by Grotjahn et al. (2002), involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. The functionalized side chain at carbon 3 and varying substituents at carbon 5 can be introduced through subsequent steps, such as nucleophilic substitution reactions, to yield polyfunctional pyrazoles with desired properties (Grotjahn et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazoles, including the compound of interest, is characterized by the presence of nitrogen atoms in the ring, influencing its electronic and steric properties. The arrangement of substituents around the pyrazole ring, such as the isopropyl and methyl groups, affects the molecule's reactivity and interaction with other molecules. The crystal structure analysis, like that performed by Rodier et al. (1994) for a related compound, provides insights into the planarity, angles, and potential intramolecular interactions within the pyrazole molecules, which can be crucial for understanding their chemical behavior (Rodier et al., 1994).

Chemical Reactions and Properties

Pyrazoles undergo various chemical reactions, including cycloadditions, rearrangements, and substitutions, which are essential for modifying their structures and functionalities. For instance, the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds, as described by Ravi et al. (2017), showcases the versatility of pyrazoles in forming complex heterocyclic compounds (Ravi et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

A study by Grotjahn et al. (2002) elaborated on a flexible synthesis approach for pyrazoles with diverse substituents at C3 and C5, which could be relevant to the synthesis of the specified compound. They highlighted techniques for introducing various functional groups, demonstrating the compound's versatility as a precursor for further chemical modifications. This method emphasizes the potential for customizing the compound for specific scientific applications, such as ligand creation where the nitrogen not bound to the metal can be utilized for hydrogen bonding, influenced by the substituents at C5 (Grotjahn et al., 2002).

Ligand Properties and Applications

Research by Stagni et al. (2008) investigated heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, illustrating the role of the ancillary ligand in color tuning. This study is crucial for understanding how varying the ligand attached to pyrazole rings can affect the physical and chemical properties of metal complexes, which is significant for applications in photophysics and materials science (Stagni et al., 2008).

Chemical Reactions and Mechanisms

Chimichi et al. (1996) detailed the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from specific pyrazolo[1,5-a]pyrimidines, showcasing the compound's utility in forming complex structures through intramolecular cyclization. This provides insight into the compound's reactivity and potential for creating biologically active molecules or complex ligands (Chimichi et al., 1996).

Mecanismo De Acción

The mechanism of action of pyrazole derivatives can vary depending on their structure and the biological target . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of pyrazole derivatives are promising . Given their broad range of chemical and biological properties, pyrazole derivatives have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature .

Propiedades

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O/c1-11(2)15-9-16(20(5)19-15)17(23)21-7-6-14(10-21)22-13(4)8-12(3)18-22/h8-9,11,14H,6-7,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQLIRYJZJHPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCN(C2)C(=O)C3=CC(=NN3C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)

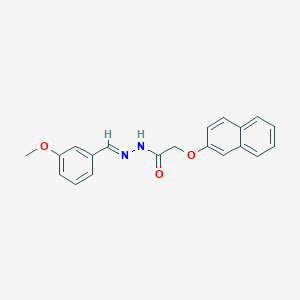

![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)

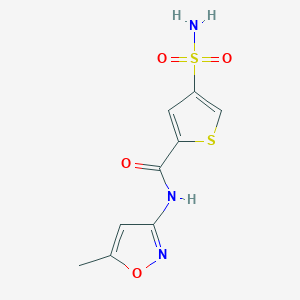

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

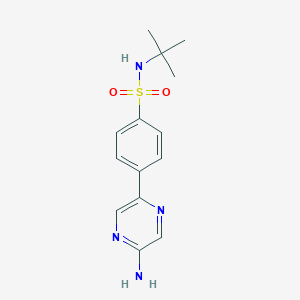

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)

![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)